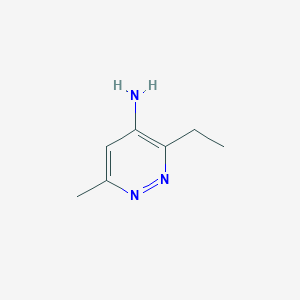

3-Ethyl-6-methylpyridazin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

3-ethyl-6-methylpyridazin-4-amine |

InChI |

InChI=1S/C7H11N3/c1-3-7-6(8)4-5(2)9-10-7/h4H,3H2,1-2H3,(H2,8,9) |

InChI Key |

ZSQVAYVPUQRXRH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(N=N1)C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 6 Methylpyridazin 4 Amine and Analogous Pyridazine Derivatives

Ring-Closure Strategies for Pyridazine (B1198779) Core Formation

The construction of the pyridazine ring is a cornerstone of its chemistry, with several established and emerging strategies available to chemists.

Cyclization Reactions Involving 1,4-Dicarbonyl Precursors and Hydrazine (B178648) Derivatives

A foundational and widely employed method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. iglobaljournal.commdpi.com This approach offers a straightforward route to dihydropyridazines, which can then be oxidized to the corresponding aromatic pyridazines.

A common variation of this method utilizes γ-keto acids or their esters as the 1,4-dicarbonyl precursor. For instance, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol (B145695), often under reflux conditions, leads to the formation of a 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation of this intermediate furnishes the pyridazin-3(2H)-one. For the synthesis of a precursor to 3-Ethyl-6-methylpyridazin-4-amine, one could envision starting with a γ-keto acid bearing a methyl group at the appropriate position. The resulting 6-methylpyridazin-3(2H)-one can then be further functionalized.

The reaction conditions and yields for the synthesis of pyridazinone derivatives from β-aroylpropionic acids (a type of γ-keto acid) and hydrazine are summarized in the table below.

| β-Aroylpropionic Acid Derivative | Hydrazine Derivative | Solvent | Conditions | Product | Yield (%) | Reference |

| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | High | iglobaljournal.com |

| β-(m-Aminobenzoyl)propionic acid | Hydrazine hydrate | Not specified | Cyclization | 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one | Not specified | researchgate.net |

Synthesis via Carbonyl Compounds and Active Methylene (B1212753) Esters

The reaction of α-diketones with hydrazine derivatives in the presence of an ester containing an active methylene group represents another classical approach to pyridazinones. nih.gov A more modern and versatile two-step method for the synthesis of 4,6-disubstituted pyridazin-3(2H)-ones starts from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines. In this process, the intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones are subjected to a Horner–Wadsworth–Emmons olefination with aldehydes to introduce a variety of substituents at the 4-position.

The initial cyclization reaction to form the dihydropyridazinone intermediate proceeds smoothly in boiling ethanol with hydrazine hydrate.

| 2-Diethoxyphosphoryl-4-oxoalkanoate | Hydrazine Derivative | Solvent | Time (h) | Product | Yield (%) | Reference |

| Ethyl 2-(diethoxyphosphoryl)-4-oxopentanoate | Hydrazine hydrate | Ethanol | 4 | 6-Methyl-4-(diethoxyphosphoryl)-4,5-dihydropyridazin-3(2H)-one | 85 | mdpi.com |

| Ethyl 2-(diethoxyphosphoryl)-4-oxo-4-phenylbutanoate | Hydrazine hydrate | Ethanol | 6 | 6-Phenyl-4-(diethoxyphosphoryl)-4,5-dihydropyridazin-3(2H)-one | 82 | mdpi.com |

Transformation of Mucohalic Acids

Mucohalic acids, such as mucobromic and mucochloric acid, are versatile building blocks in organic synthesis. While direct transformation into pyridazine derivatives is not as commonly reported as other methods, their inherent functionality presents opportunities for the synthesis of highly substituted heterocycles. A recent study demonstrated a one-step synthesis of trisubstituted olefin-type compounds bearing two N-heterocyclic rings from mucobromic acid in the absence of a transition metal catalyst. mdpi.com This reaction proceeds via a ring-opening of the mucohalic acid, followed by successive nucleophilic substitution and Michael addition.

This methodology highlights the potential of mucohalic acids to act as precursors for complex heterocyclic systems. The aldehyde functionality in the resulting products could, in principle, be further elaborated to construct a pyridazine ring. For example, a Knoevenagel condensation followed by cyclization with hydrazine could be a plausible route. The reaction conditions for the synthesis of trisubstituted olefin-type compounds from mucobromic acid and various N-heterocycles are presented below.

| N-Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |

| 2-Ethylimidazole | Cesium fluoride | DMF | 35 | 24 | 85 | mdpi.com |

| Imidazole | Cesium fluoride | DMF | 35 | 24 | 86 | mdpi.com |

| Benzimidazole | Cesium fluoride | DMF | 35 | 24 | 75 | mdpi.com |

Regioselective Routes from Tetrazines and Alkyne Substrates

A powerful and regioselective method for the synthesis of substituted pyridazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and alkynes. researchgate.netnih.gov This reaction proceeds with the extrusion of dinitrogen to form the aromatic pyridazine ring. The regioselectivity of this reaction can be controlled by the nature of the substituents on both the tetrazine and the alkyne.

For instance, the reaction of a 3-substituted 1,2,4,5-tetrazine (B1199680) with an alkynyl sulfide (B99878) has been shown to produce trisubstituted pyridazines with high regioselectivity. researchgate.netnih.gov The sulfanyl (B85325) group in the product can be further transformed, adding to the synthetic utility of this method. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent has been found to facilitate these reactions efficiently. nih.gov

| Tetrazine | Alkyne | Solvent | Conditions | Product | Yield (%) | Reference |

| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Phenylacetylene | HFIP | 40 °C | 3-Phenyl-6-(pyridin-2-yl)pyridazine | High | nih.gov |

| 3-Phenyl-1,2,4,5-tetrazine | Ynamine | Not specified | Not specified | Substituted pyridazine | Excellent | nih.gov |

| Tetrazine 4a | Ethyl 1-hexyn-1-yl sulfide (10i) | Toluene | 110 °C | Substituted pyridazine 12p/12q | High | nih.gov |

Post-Cyclization Functionalization and Derivatization Approaches

Once the pyridazine core is formed, further functionalization is often necessary to arrive at the desired target molecule. Cross-coupling reactions are particularly powerful tools for this purpose.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura) for Pyridazine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. nih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with a halide or triflate. In the context of pyridazine synthesis, a common strategy is to first synthesize a halopyridazine, which can then be subjected to Suzuki-Miyaura coupling to introduce a variety of substituents.

For the synthesis of a molecule like this compound, one could start with a 3-chloro-6-methylpyridazine (B130396) derivative. A Suzuki-Miyaura coupling with an ethylboronic acid derivative could then be used to install the ethyl group at the 3-position. The amino group could either be introduced before the coupling reaction or in a subsequent step. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more modern catalyst system, and a base. iglobaljournal.com

The synthesis of 3-amino-6-arylpyridazines has been successfully achieved via a Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine (B20888) and various arylboronic acids, demonstrating the feasibility of this approach on an aminated pyridazine core. iglobaljournal.com

| Halopyridazine | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) | Reference |

| 3-Amino-6-chloropyridazine | Arylboronic acids | Pd(0) catalyst | Not specified | 3-Amino-6-arylpyridazines | 23-65 | iglobaljournal.com |

| 4,6-Dichloropyridazine-3-carboxylate | (Het)arylboronic acids | Palladium catalyst | Not specified | Substituted pyridopyridazinedione | Not specified |

Nucleophilic Substitution Reactions on Pyridazine Scaffolds

Nucleophilic substitution is a fundamental method for functionalizing pyridazine rings, particularly those bearing leaving groups like halogens. The reactivity of the pyridazine nucleus is influenced by the position of the substituents and the nature of the nucleophile.

Pyridines with leaving groups at the 2 and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org The presence of an electron-withdrawing group, such as a halogen, enhances the electrophilicity of the pyridazine ring, facilitating nucleophilic attack. youtube.com The intermediate formed during this process is stabilized by the nitrogen atom bearing a negative charge, which is not the case for substitution at the C3 position, often leading to lower yields for 3-substituted products. youtube.com

The reaction of halogenated pyridazines with potent nucleophiles like potassium amide in liquid ammonia (B1221849) can proceed through several mechanisms, including SN(AE) (addition-elimination), SN(ANRORC) (addition of nucleophile, ring-opening, and ring-closure), and cine-substitution. wur.nl Halogenopyridazines tend to undergo substitution without ring opening more readily than halogenopyrimidines and halogenopyrazines, which often favor ring-opening pathways. wur.nl

For the synthesis of aminopyridazines, pyridazines with amino groups positioned para to the ring nitrogens have been prepared and their catalytic activity studied. nih.govresearchgate.net These studies highlight the potential of nucleophilic substitution to introduce amine functionalities, crucial for compounds like this compound.

Table 1: Examples of Nucleophilic Substitution Reactions on Pyridazine Scaffolds

| Starting Material | Nucleophile | Product | Reaction Type | Reference |

| 4-Chloro-6-phenylpyrimidine | Potassium amide | 4-Amino-6-phenylpyrimidine | SN(ANRORC) | wur.nl |

| Halogenopyridines | Potassium amide | Aminopyridine | SN(AE), cine-substitution | wur.nl |

| 2- or 4-Halopyridine | General Nucleophile | 2- or 4-Substituted Pyridine (B92270) | Addition-Elimination | quimicaorganica.org |

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions for Substituted Pyridazines

Inverse-electron-demand Diels-Alder (iEDDA) reactions are a powerful tool for the synthesis of six-membered heterocyclic rings, including pyridazines. This reaction involves an electron-deficient diene (azadiene) reacting with an electron-rich dienophile. nih.gov

1,2,4,5-tetrazines are highly reactive and widely used azadienes in iEDDA reactions for pyridazine synthesis. nih.gov These reactions can be performed with a variety of dienophiles, including alkenes and alkynes, to produce highly substituted pyridazines and dihydropyridazines. nih.gov The reactivity is high with electron-rich and strained dienophiles, often proceeding at room temperature, while less reactive dienophiles may require elevated temperatures. nih.gov

A notable application of this methodology is the synthesis of pyridazines on DNA, demonstrating the reaction's versatility and compatibility with sensitive substrates. nih.gov Lewis acid catalysis can be employed to accelerate iEDDA reactions, as demonstrated in the reaction of 3-monosubstituted s-tetrazines with silyl (B83357) enol ethers to yield functionalized pyridazines with high regioselectivity. organic-chemistry.org The kinetics of these reactions are sensitive to solvent and pH, with dramatic rate increases observed in aqueous media. acs.org

This strategy has been utilized in the synthesis of complex molecules, such as in the approach to the natural product roseophilin, where an iEDDA reaction of a 1,2,4,5-tetrazine was a key step. nih.gov

Table 2: Examples of iEDDA Reactions for Pyridazine Synthesis

| Azadiene | Dienophile | Product | Key Feature | Reference |

| 1,2,4,5-Tetrazines | Alkenes/Alkynes | Substituted Pyridazines | Broad substrate scope | nih.gov |

| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Functionalized Pyridazines | Lewis acid-mediated, high regiocontrol | organic-chemistry.org |

| Di(2-pyridyl)-1,2,4,5-tetrazine | Substituted Styrenes | Dihydropyridazines | Accelerated in aqueous media | acs.org |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Optically active enol ether | 1,2-Diazine intermediate | Synthesis of complex natural products | nih.gov |

One-Pot Multi-Component Synthesis Strategies

One-pot multi-component reactions (MCRs) offer an efficient and sustainable approach to synthesizing complex molecules like pyridazines from simple starting materials in a single step. These reactions are highly atom-economical and can generate molecular diversity with ease. mdpi.comnih.gov

A notable one-pot strategy involves the reaction of aromatic aldehydes to produce phthalazines and pyridazino-aromatics in good to excellent yields. nih.gov These products can then be utilized in subsequent reactions, such as iEDDA, to access other complex structures like substituted naphthalenes. nih.gov Another example is the synthesis of novel pyridine derivatives through a one-pot, four-component reaction under microwave irradiation, which offers high yields and short reaction times. nih.gov

The Groebke–Blackburn–Bienaymé (GBB-3CR) reaction, an isocyanide-based MCR, is a versatile tool for synthesizing imidazo[1,2-a]pyridines, which can serve as precursors or analogs to pyridazine-containing structures. mdpi.com Furthermore, a three-step one-pot procedure involving singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization has been developed for the stereoselective synthesis of novel pyridazine C-nucleosides. mdpi.com

Table 3: Examples of One-Pot Multi-Component Reactions for Pyridine/Pyridazine Synthesis

| Reaction Type | Starting Materials | Product Type | Key Feature | Reference |

| Four-component reaction | Aromatic aldehyde, malononitrile, hydrazine, dimethyl acetylenedicarboxylate | Pyran derivatives | Green synthesis in water | iau.ir |

| Condensation | Aromatic aldehydes | Phthalazines and pyridazino-aromatics | Good to excellent yields | nih.gov |

| Four-component reaction | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Pyridine derivatives | Microwave-assisted, high yield | nih.gov |

| GBB-3CR | Aldehyde/ketone, amidine, isocyanide | Imidazo[1,2-a]pyridines | Mild conditions, access to functionalized azides | mdpi.com |

| Three-step one-pot | 2- and 3-(Ribofuranosyl)furans | Pyridazine C-nucleosides | Stereoselective, neutral conditions | mdpi.com |

Catalytic Approaches in Pyridazine Synthesis and Functionalization

Catalytic methods, particularly those employing transition metals, have become indispensable for the synthesis and functionalization of pyridazine derivatives. These approaches offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus. thieme-connect.com Reactions such as Suzuki, Stille, Sonogashira, and Heck-type reactions have been successfully applied to pyridazine substrates. thieme-connect.comthieme-connect.com

The Suzuki reaction, which couples organoborons with organic halides, is particularly useful for functionalizing pyridazines. thieme-connect.com For instance, 3-chloro-6-methoxypyridazine (B157567) can be coupled with phenylboronic acid to yield 3-methoxy-6-phenylpyridazine. thieme-connect.com Notably, even chloropyridazines, which are typically less reactive than their iodo counterparts, have proven to be efficient substrates in palladium-catalyzed couplings. thieme-connect.com Aminopyridazines also undergo smooth cross-coupling with various aryl and heteroarylboronic acids. thieme-connect.com

Palladium catalysis has also been instrumental in the synthesis of 5-substituted 6-phenyl-(2H)-pyridazin-3-ones via Stille, Heck, and Sonogashira reactions, starting from bromopyridazinones. thieme-connect.com

Table 4: Examples of Palladium-Catalyzed Reactions on Pyridazines

| Reaction Type | Pyridazine Substrate | Coupling Partner | Product | Reference |

| Suzuki | 3-Chloro-6-methoxypyridazine | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | thieme-connect.com |

| Suzuki | Aminochloropyridazines | Aryl/heteroarylboronic acids | Amino-aryl/heteroaryl-pyridazines | thieme-connect.com |

| Stille, Heck, Sonogashira | 5-Bromo-6-phenyl-(2H)-pyridazin-3-one | Vinyl/alkynyl stannanes/alkenes/alkynes | 5-Vinyl/alkynyl-6-phenyl-(2H)-pyridazin-3-ones | thieme-connect.com |

| Isocyanide Insertion | N-(bromopyridyl)amidines | Isocyanides | 4-Aminopyrido[2,3-d]pyrimidines | acs.org |

Copper-Promoted Cyclizations

Copper-catalyzed reactions provide efficient pathways for the synthesis of pyridazine and related heterocyclic scaffolds. A copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones allows for the synthesis of 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org Another copper(II)-catalyzed aerobic 6-endo-trig cyclization can directly afford pyridazines by judicious choice of the reaction solvent. organic-chemistry.org

Furthermore, a copper-catalyzed 5-endo-trig cyclization of ketoxime carboxylates has been developed for the facile synthesis of 2-arylpyrroles, demonstrating the versatility of copper catalysis in constructing five-membered nitrogen heterocycles as well. nih.gov

Table 5: Examples of Copper-Promoted Cyclizations

| Reaction Type | Starting Material | Product | Key Feature | Reference |

| 6-endo-trig Cyclization | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines | Good yields, high functional group tolerance | organic-chemistry.org |

| Aerobic 6-endo-trig Cyclization | Not specified | 1,6-Dihydropyridazines or Pyridazines | Solvent-dependent outcome | organic-chemistry.org |

| 5-endo-trig Cyclization | Ketoxime carboxylates | 2-Arylpyrroles | High yields under mild conditions | nih.gov |

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have emerged as effective tools for the synthesis of pyridones and other nitrogen-containing heterocycles through oxidative annulation and cycloisomerization reactions.

An inexpensive ruthenium catalyst has been shown to enable the oxidative annulation of alkynes with acrylamides to produce 2-pyridones with a broad substrate scope. goettingen-research-online.deacs.org This method is advantageous over related rhodium-catalyzed transformations due to its improved substrate scope and the use of a more economical catalyst. goettingen-research-online.deacs.org

Ruthenium-catalyzed cycloisomerization of 3-azadienynes provides a direct route to substituted pyridines. organic-chemistry.org This process involves the conversion of amides to trimethylsilyl (B98337) alkynyl imines, followed by a ruthenium-catalyzed protodesilylation and cycloisomerization. organic-chemistry.org Additionally, ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes or ketones has been achieved through a deoxygenative coupling mediated by hydrazine. nih.gov

Table 6: Examples of Ruthenium-Catalyzed Transformations

| Reaction Type | Starting Materials | Product | Catalyst System | Reference |

| Oxidative Annulation | Acrylamides and Alkynes | 2-Pyridones | [RuCl2(p-cymene)]2/Cu(OAc)2·H2O | goettingen-research-online.deacs.org |

| Cycloisomerization | 3-Azadienynes | Substituted Pyridines | Chloro-cyclopentadienyl bis(triphenylphosphine) ruthenium complex | organic-chemistry.org |

| Deoxygenative Alkylation | Vinylpyridines and Aldehydes/Ketones | Alkyl Pyridines | Not specified | nih.gov |

Advanced Chemical Reactivity and Transformation Studies of 3 Ethyl 6 Methylpyridazin 4 Amine and Pyridazine Derivatives

Reactions Involving the Pyridazine (B1198779) Ring System

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, exhibits a distinct reactivity profile. wikipedia.org Its aromatic character influences its participation in various chemical transformations.

Nucleophilic Substitution: Halogenated pyridazines are susceptible to nucleophilic substitution reactions. For instance, halopyridazines can react with nucleophiles like potassium amide in liquid ammonia (B1221849). These reactions can proceed through different mechanisms, including addition-elimination (SNAE), cine-substitution, and elimination-addition. wur.nl The SN(ANRORC) mechanism, involving an Addition of the Nucleophile, Ring Opening, and Ring Closure, is another pathway observed in the reactions of some diazines. wur.nl

Reductive Ring Contraction: Certain substituted 1,2-pyridazines can undergo a reductive ring contraction to form substituted pyrroles. This transformation requires the addition of four electrons and four protons. Computational studies have shown that this reaction is facilitated by electron-withdrawing groups at the 3- and 6-positions, which stabilize a critical intermediate. acs.org

N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides. This functionalization can alter the electronic properties of the ring and provide a handle for further synthetic modifications. For example, N-oxides have been used to strategically install other functional groups on the pyrazine (B50134) heterocycle, a related diazine. mdpi.com

Elucidation of Substituent Effects on Reactivity

The reactivity of the pyridazine ring is significantly influenced by the nature and position of its substituents. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic properties of substituents can either activate or deactivate the pyridazine ring towards certain reactions. Electron-donating groups, such as the amino and ethyl groups in 3-Ethyl-6-methylpyridazin-4-amine, generally increase the electron density of the ring, potentially making it more susceptible to electrophilic attack, although such reactions are less common for pyridazines. Conversely, electron-withdrawing groups decrease the electron density, which can facilitate nucleophilic attack. acs.org The basicity of the pyridazine nitrogen is also highly sensitive to the electronic effects of substituents. electronicsandbooks.com For instance, the pKa of pyridazine itself is 2.0, which is less basic than pyridine (B92270) (pKa = 5.2). nih.gov However, the introduction of an amino group, as in 3-aminopyridazines, can enhance the basicity. nih.gov

The following table summarizes the general electronic effects of common substituents on the pyridazine ring:

| Substituent | Electronic Effect | Impact on Reactivity |

| Amino (-NH2) | Electron-donating (by resonance) | Increases electron density, enhances basicity |

| Alkyl (-R) | Electron-donating (by induction) | Increases electron density |

| Halogen (-X) | Electron-withdrawing (by induction) | Decreases electron density, facilitates nucleophilic substitution |

| Nitro (-NO2) | Electron-withdrawing (by resonance and induction) | Decreases electron density, facilitates nucleophilic attack |

Directed Functionalization Strategies for Structural Modification

The selective introduction of functional groups onto the pyridazine scaffold is crucial for the synthesis of new derivatives with desired properties. Various strategies have been developed to achieve regioselective functionalization.

Directed Metalation: Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings. In the context of pyridazines, a directing group can guide a metalating agent, such as a strong base, to a specific position on the ring. For example, the use of TMPMgCl·LiCl has been employed for the selective metalation of thio-substituted pyridazines, enabling subsequent cross-coupling reactions. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are widely used to form new carbon-carbon bonds. By using catalyst-tuned conditions, it is possible to achieve regioselective tri- and tetra-functionalization of the pyridazine scaffold. nih.gov This approach allows for the introduction of various aryl groups onto the pyridazine ring.

C-H Functionalization: The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron reagents has been demonstrated, suggesting potential applicability to pyridazines. mdpi.com

Deconstruction-Reconstruction Strategy: An innovative approach for diversifying heterocyclic structures involves a deconstruction-reconstruction sequence. This strategy has been applied to pyrimidines, where the ring is cleaved and then reassembled to introduce new functional groups or even form different heterocyclic systems. nih.gov This concept could potentially be extended to pyridazine chemistry.

Heterocycle Fusion and Condensed Pyridazine Systems

The fusion of the pyridazine ring with other heterocyclic or carbocyclic systems leads to the formation of condensed pyridazines, which often exhibit unique biological activities and chemical properties.

Synthesis of Fused Systems: Several methods are employed to construct fused pyridazine systems. A common approach involves the reaction of a substituted pyridazine with a bifunctional reagent that can cyclize to form a new ring. For instance, pyridazines can be converted into more elaborate N-heterocycles like thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines. nih.govuni-muenchen.de The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines often involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303), followed by cyclization. mdpi.com

Transformation of Pyridines into Fused Bicyclics: A metal-free approach has been developed to convert pyridines into fused bicyclic heterocycles. This method utilizes the reaction of N-pyridinium salts with hydrazine nucleophiles, leading to a cascade of reactions including nucleophilic addition, electrocyclic ring opening/ring closure, and fused ring formation. bohrium.com This strategy could potentially be adapted for the transformation of pyridazines.

Applications of Fused Pyridazines: Fused pyridazine systems are found in a number of biologically active molecules. For example, the imidazo[1,2-b]pyridazine (B131497) ring system is a core structural feature of the anticancer drug ponatinib. nih.gov The development of synthetic routes to these condensed systems is therefore of great importance in drug discovery.

The following table lists some examples of fused pyridazine systems and their methods of synthesis:

| Fused System | Synthetic Precursors/Method |

| Thieno[2,3-c]pyridazine | Reaction of a substituted pyridazine with methyl thioglycolate. uni-muenchen.de |

| 1H-Pyrazolo[3,4-c]pyridazine | Reaction of a ketone-substituted pyridazine with hydrazine hydrate. uni-muenchen.de |

| 1H-1,2,3-Triazolo[4,5-d]pyridazine | Reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate followed by cyclization. mdpi.com |

| Imidazo[1,2-b]pyridazine | Found in the structure of the drug ponatinib. nih.gov |

Academic Applications in Chemical Science and Materials Research

Role as Ligands in Coordination Chemistry and Catalysis

No published data exists on the formation of metal complexes between 3-Ethyl-6-methylpyridazin-4-amine and transition metals.

There is no information in the scientific literature regarding the use of this compound in the field of supramolecular chemistry.

A comprehensive search of academic databases yielded no studies on the application of this compound in either homogeneous or heterogeneous catalysis.

Advanced Optoelectronic Materials

No research has been found detailing the investigation or development of this compound as a second harmonic generation (SHG) chromophore.

There are no available studies on the integration or potential use of this compound in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Application as Fluorescent Materials and Chemical Sensors

The inherent electronic properties of the pyridazine (B1198779) nucleus, characterized by its electron-deficient nature, make its derivatives interesting candidates for the development of fluorescent materials. The fluorescence characteristics of pyridazine derivatives can be tuned by the introduction of various substituents. While direct studies on the fluorescent properties of this compound are not extensively documented in the reviewed literature, the broader class of aminopyridazine and aminopyridine derivatives has been investigated for such applications.

The amino group in aminopyridine derivatives can act as an electron donor, which, in conjunction with an electron-withdrawing aromatic ring, can lead to intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence. The fluorescence properties of aminopyridine derivatives, such as quantum yield and Stokes shift, are influenced by the nature and position of substituents on the pyridine (B92270) ring. For instance, studies on 2-aminopyridine (B139424) derivatives have shown that their fluorescence can be modulated by the substituents on the amino group and other positions of the ring. Some 2-aminopyridine derivatives have been found to exhibit medium to high fluorescence, making them suitable as fluorophores for various applications.

Furthermore, the fluorescence of pyridazine and its derivatives can be quenched by certain molecules, suggesting their potential use in chemical sensors. For example, the fluorescence of a 3(2H)-pyridazinone derivative has been shown to be quenched by aniline, a phenomenon studied using the Stern-Volmer relationship. researchgate.net This quenching mechanism can be exploited for the development of sensors. Similarly, aminopyridine-based fluorescent compounds have been developed as "switch-off" chemosensors for the detection of metal ions like Fe³⁺ and Hg²⁺. The interaction between the metal ions and the nitrogen atoms of the pyridine ring and the amino group leads to a quenching of the fluorescence, allowing for the detection of these ions. Given the structural similarities, it is plausible that this compound could be investigated for similar sensing applications, where the amino group and the pyridazine ring nitrogens could act as binding sites for specific analytes, leading to a detectable change in its fluorescence properties.

Investigation as Electrochromic Materials

Electrochromic materials are compounds that reversibly change their optical properties, such as color, upon the application of an electrical potential. This property is of great interest for applications in smart windows, displays, and other optoelectronic devices. Organic electrochromic materials, including certain polymers, have gained attention due to their tunable colors and good processability.

The investigation of pyridazine derivatives in the field of electrochromism is an emerging area of research. The electron-withdrawing nature of the pyridazine ring can be utilized to create donor-acceptor (D-A) type electrochromic polymers. In such polymers, the pyridazine unit can act as the acceptor, and when combined with electron-donating units, can lead to materials with tunable electrochromic properties. For instance, polymers incorporating a 2,6-di(9H-carbazol-9-yl)pyridine unit, where pyridine acts as an electron-withdrawing group, have been synthesized and their electrochromic behaviors have been studied. nih.gov These polymers have shown the ability to switch between different colored states upon electrochemical oxidation and reduction.

While there is no specific research focused on this compound as an electrochromic material in the reviewed literature, its structure suggests potential in this area. The combination of the electron-donating amino group and the electron-withdrawing pyridazine ring could be a basis for a D-A type system. By incorporating this molecule into a polymer backbone, it might be possible to create a new electrochromic material. The ethyl and methyl groups could also influence the solubility and film-forming properties of such a polymer, which are important parameters for device fabrication. Further research would be needed to synthesize and characterize polymers based on this compound to evaluate their electrochromic performance, including their color changes, switching times, and stability.

Research into Organic Semiconductor Properties

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, and they are the core components of various organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The charge transport properties of these materials are crucial for the performance of these devices and are highly dependent on the molecular structure and packing in the solid state. rsc.orgacs.orgpnas.org

Pyridazine and its derivatives are being explored for their potential as organic semiconductors. mdpi.com The nitrogen atoms in the pyridazine ring can influence the electronic properties of the molecule, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for charge injection and transport. wikipedia.org The planar structure of the pyridazine ring is also beneficial for π-π stacking in the solid state, which can facilitate intermolecular charge hopping.

Contributions to Agrochemical Science

Herbicidal Applications of Pyridazine Derivatives

The pyridazine ring is a key structural motif in a number of commercial herbicides. nih.gov These compounds often act by inhibiting essential biochemical pathways in plants, leading to their death. One of the most important targets for pyridazine-based herbicides is the enzyme phytoene (B131915) desaturase (PDS). acs.orgnih.gov PDS is a critical enzyme in the biosynthesis of carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. Inhibition of PDS leads to the accumulation of phytoene and a lack of colored carotenoids, resulting in a characteristic bleaching of the plant tissue. acs.orgnih.gov

Several classes of pyridazine derivatives have been synthesized and evaluated for their herbicidal activity. For example, 4-(3-Trifluoromethylphenyl)pyridazine derivatives have been identified as a series of compounds with bleaching and herbicidal activities. nih.gov In the quest for new and effective herbicides, researchers have employed strategies like scaffold hopping, using known herbicides as a lead compound to design and synthesize new pyridazine derivatives with improved activity. acs.orgnih.gov For instance, using diflufenican (B1670562) as a lead, new pyridazine derivatives have been synthesized that show potent pre- and post-emergence herbicidal activity against various weeds. acs.orgnih.gov Some of these novel compounds have demonstrated 100% inhibition rates against weeds like Echinochloa crus-galli and Portulaca oleracea at certain concentrations. acs.orgnih.gov

While specific herbicidal data for this compound is not detailed in the reviewed literature, its structural features, namely the pyridazine core and the amino substituent, are present in many herbicidally active molecules. The amino group, in particular, has been shown to be important for the activity of some PDS inhibitors. Therefore, this compound could be considered a potential candidate for herbicidal activity, and its efficacy would need to be determined through biological screening.

Chemical Structure-Activity Correlation for Agrochemical Functionality

The development of effective agrochemicals relies heavily on understanding the relationship between the chemical structure of a molecule and its biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.govdiscoveryjournals.orgmdpi.comnih.gov For pyridazine-based herbicides, QSAR studies have been instrumental in identifying the key structural features that govern their herbicidal potency.

Studies on various series of pyridazine derivatives have revealed several important structural aspects for high herbicidal activity:

Substituents on the Pyridazine Ring: The nature and position of substituents on the pyridazine ring are critical. For example, in a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, a substituted phenoxy group at the 3-position was found to be essential for high activity. nih.gov In another study on pyridazine derivatives targeting PDS, a chloro group at the 6-position of the pyridazine ring was identified as a key group for post-emergence herbicidal activity. acs.orgnih.gov

Substituents on Appended Rings: When the pyridazine ring is attached to other aromatic rings, the substituents on those rings also play a significant role. For instance, an electron-withdrawing group at the para-position of a benzene (B151609) ring attached to the pyridazine core was shown to be crucial for high herbicidal activity. nih.gov

The Amino Group: In some series of pyridazine-based herbicides, the presence of a substituted amino group is important for activity. The nature of the substituent on the amino group can influence the potency and selectivity of the herbicide.

For this compound, the key structural features are the methyl group at the 6-position, the ethyl group at the 3-position, and the amino group at the 4-position. Based on the general principles derived from QSAR studies of other pyridazine herbicides, the amino group could be a key pharmacophore. The alkyl substituents (ethyl and methyl) would influence the lipophilicity of the molecule, which can affect its uptake and transport within the plant. To establish a definitive structure-activity correlation for this specific compound, it would need to be tested alongside a series of structurally related analogs.

| Structural Feature | Influence on Herbicidal Activity | Relevant Findings from Pyridazine Derivatives |

| Pyridazine Core | Essential scaffold for PDS inhibition and other herbicidal mechanisms. | Found in commercial herbicides like credazine, pyridafol, and pyridate. nih.gov |

| Substituents at C3 | Modulates activity; phenoxy groups have shown to be beneficial. nih.gov | In this compound, this is an ethyl group. |

| Substituents at C4 | Can be critical for activity; amino groups are found in active compounds. | In this compound, this is an amino group. |

| Substituents at C6 | Influences activity; chloro and methyl groups are common in active derivatives. nih.govacs.orgnih.gov | In this compound, this is a methyl group. |

| Overall Lipophilicity | Affects uptake, translocation, and interaction with the target site. | The ethyl and methyl groups in the target compound contribute to its lipophilicity. |

Corrosion Inhibition Studies

Pyridazine derivatives have been widely investigated as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netresearchgate.netacs.orgmdpi.comohio.edu The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.comohio.edu

The adsorption process is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the pyridazine structure. The nitrogen atoms can act as active centers for adsorption on the metal surface. The mechanism of inhibition is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor and the metal). The specific mode of adsorption can be elucidated by studying adsorption isotherms, such as the Langmuir isotherm, which has been found to describe the adsorption behavior of many pyridazine inhibitors. researchgate.netresearchgate.net

The inhibition efficiency of pyridazine derivatives depends on their concentration, the temperature, and the nature of the corrosive medium. Generally, the inhibition efficiency increases with increasing inhibitor concentration up to an optimal value. The structure of the pyridazine derivative is also a key factor, with the type and position of substituents on the ring influencing the inhibition performance. For example, aminopyridine has been shown to be an effective corrosion inhibitor for mild steel in acidic solutions. researchgate.net

While specific data for this compound as a corrosion inhibitor is not available in the reviewed literature, its structure, containing an amino group and the pyridazine ring, suggests it could be an effective inhibitor. The amino group and the pyridazine nitrogens can serve as adsorption centers on the metal surface. The ethyl and methyl groups may also influence the adsorption process and the properties of the protective film.

The following table summarizes the inhibition efficiencies of some pyridazine derivatives in 1 M HCl, as reported in the literature.

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| 2-Aminopyridine | Not specified | Good activity | researchgate.net |

| Azo derivative (TODB) | 7.5 x 10⁻⁴ M | 94.9 | researchgate.net |

| Azo derivative (DODB) | 7.5 x 10⁻⁴ M | 93.6 | researchgate.net |

| Pyrazole derivative (MPAPB) | 1.0 mM | 95.1 | mdpi.com |

| Quaternary ammonium (B1175870) surfactant | 0.005 M | 99.74 | ohio.edu |

These data indicate that pyridazine and related nitrogen-containing heterocyclic compounds can achieve high levels of corrosion protection. Further experimental studies would be required to determine the specific inhibition efficiency and mechanism of this compound.

Elucidation of Adsorption Mechanisms on Metal Surfaces

The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface, forming a protective barrier against corrosive agents. For this compound, the adsorption mechanism is believed to be a complex interplay of physisorption and chemisorption, a common characteristic among pyridazine derivatives. tandfonline.com

Physisorption is the initial step, involving electrostatic interactions between the charged metal surface and the inhibitor molecule. In acidic environments, the pyridazine ring's nitrogen atoms can become protonated, leading to a positively charged molecule that can interact with a negatively charged metal surface (following the adsorption of anions from the acidic solution).

Chemisorption , a stronger and more durable form of adsorption, involves the formation of coordinate bonds between the inhibitor and the metal. This is facilitated by the presence of electron-rich centers in the this compound molecule. The lone pair electrons on the two adjacent nitrogen atoms of the pyridazine ring, as well as the nitrogen of the amine group, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron in steel). Furthermore, the π-electrons of the aromatic pyridazine ring can also participate in this bonding, enhancing the stability of the adsorbed layer. researchgate.net

The adsorption process is also influenced by the displacement of water molecules from the metal surface by the inhibitor molecules, a spontaneous process for effective inhibitors. tandfonline.com The formation of a stable, coordinated layer of this compound molecules effectively blocks the active sites for corrosion, thereby protecting the metal from degradation.

To quantitatively understand the adsorption behavior, researchers often employ adsorption isotherms. The Langmuir isotherm is frequently used to model the adsorption of pyridazine-based inhibitors, which assumes the formation of a monolayer of the inhibitor on the metal surface. acs.org

Illustrative Data for Adsorption Studies:

| Adsorption Isotherm Model | Parameters | Goodness of Fit (R²) |

| Langmuir | Adsorption Equilibrium Constant (Kads) | > 0.95 |

| Temkin | Interaction Parameter (a) | Variable |

| Freundlich | Freundlich Constants (Kf, n) | Variable |

This table illustrates the type of data generated in studies of adsorption mechanisms. The values are hypothetical for this compound and are based on typical findings for related pyridazine corrosion inhibitors.

Correlation between Molecular Structure and Inhibition Efficiency

The specific molecular structure of this compound is pivotal in determining its potential as a corrosion inhibitor. The inhibition efficiency of organic compounds is not arbitrary but is a direct consequence of their electronic and structural properties.

The key structural features of this compound that are expected to influence its inhibition efficiency include:

The Amine Group (-NH₂): The presence of the amino group at position 4 introduces another active site for chemisorption. The lone pair of electrons on the nitrogen atom can readily form a coordinate bond with the metal surface, strengthening the inhibitor-metal interaction.

The Ethyl (-C₂H₅) and Methyl (-CH₃) Groups: These alkyl groups are electron-donating. Through an inductive effect (+I), they increase the electron density on the pyridazine ring. This enhanced electron density on the heteroatoms and the aromatic system makes the molecule a more effective electron donor, thereby promoting stronger chemisorption and higher inhibition efficiency.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for correlating molecular structure with inhibition efficiency. researchgate.net These studies can elucidate several key parameters:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition performance. The electron-donating ethyl and methyl groups are expected to raise the EHOMO of this compound.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the inhibitor molecule, which often correlates with increased inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can enhance the electrostatic interactions between the inhibitor and the metal surface, potentially leading to stronger adsorption. researchgate.net

Table of Influential Structural Features and Their Expected Effects:

| Molecular Feature | Type | Expected Effect on Inhibition Efficiency |

| Pyridazine Ring | Heterocyclic aromatic system | Primary site for π-electron and heteroatom adsorption |

| Amine Group (-NH₂) | Electron-donating substituent | Additional site for chemisorption, increases adsorption strength |

| Ethyl Group (-C₂H₅) | Electron-donating alkyl group | Increases electron density on the ring, enhances donating ability |

| Methyl Group (-CH₃) | Electron-donating alkyl group | Increases electron density on the ring, enhances donating ability |

Concluding Remarks and Future Research Outlook

Prospective Developments in Synthetic Methodologies for Pyridazine (B1198779) Derivatives

The synthesis of the pyridazine core and its derivatives is a mature field, yet there is always room for innovation to enhance efficiency, selectivity, and sustainability. Future synthetic strategies applicable to 3-Ethyl-6-methylpyridazin-4-amine and similar compounds are likely to focus on several key areas:

Novel Cyclization Strategies: The standard synthesis of the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. asianpubs.orgsphinxsai.com Future research could explore novel catalytic systems or one-pot reactions to improve yields and reduce reaction times. For instance, metal-catalyzed cyclizations or the use of microwave-assisted synthesis could offer more efficient routes. organic-chemistry.org

Late-Stage Functionalization: Developing methods for the direct introduction of ethyl and methyl groups onto a pre-formed pyridazine-4-amine scaffold would be highly valuable. This approach, known as late-stage functionalization, allows for the rapid generation of a library of derivatives for screening purposes. Techniques like C-H activation could be explored for this purpose.

Flow Chemistry: The use of continuous flow reactors for the synthesis of pyridazine derivatives can offer significant advantages in terms of safety, scalability, and product purity. Future work could focus on developing robust flow chemistry protocols for the multi-step synthesis of complex pyridazines.

A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Methodologies for Pyridazine Derivatives

| Methodology | Description | Potential Advantages |

|---|---|---|

| Novel Cyclization | Development of new catalysts and reaction conditions for the formation of the pyridazine ring. | Higher yields, shorter reaction times, milder conditions. |

| Late-Stage Functionalization | Introduction of functional groups onto the pyridazine core at a late stage of the synthesis. | Rapid diversification of structures for screening. |

| Flow Chemistry | Use of continuous flow reactors for synthesis. | Improved safety, scalability, and purity. |

| Diaza-Wittig Reaction | A key step in a strategy for synthesizing fused pyridazines from 1,3-diketones. nih.gov | Provides access to versatile pyridazine derivatives with varied substituents. nih.gov |

| Aza-Diels-Alder Reactions | A metal-free, regioselective method for synthesizing pyridazine derivatives. organic-chemistry.org | Sustainable, cost-effective, and offers broad substrate compatibility. organic-chemistry.org |

Emerging Avenues in Functionalization and Material Integration

The functional groups of this compound—an amine group and alkyl substituents—offer multiple handles for further chemical modification and integration into advanced materials.

Polymer Chemistry: The amine group can be used as a monomer or a functionalization point for incorporation into polymers. This could lead to the development of novel materials with tailored electronic, optical, or thermal properties. For example, pyridazine-containing polymers could be investigated for applications in organic light-emitting diodes (OLEDs) or as sensors.

Coordination Chemistry: The nitrogen atoms of the pyridazine ring can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). lifechemicals.com These materials have potential applications in gas storage, catalysis, and separation technologies. The specific substitution pattern of this compound could influence the resulting structure and properties of these materials.

Supramolecular Chemistry: The ability of the pyridazine ring to participate in hydrogen bonding and π-π stacking interactions makes it an interesting building block for supramolecular assemblies. Research could focus on designing and synthesizing self-assembling systems based on this compound for applications in drug delivery or nanotechnology.

Table 2 highlights potential areas for functionalization and material integration.

Table 2: Emerging Avenues for Functionalization and Material Integration

| Avenue | Description | Potential Applications |

|---|---|---|

| Polymer Chemistry | Incorporation of the pyridazine unit into polymer chains. | OLEDs, sensors, specialty plastics. |

| Coordination Chemistry | Use as a ligand to form coordination complexes and MOFs. | Gas storage, catalysis, separations. lifechemicals.com |

| Supramolecular Chemistry | Utilization in the design of self-assembling molecular systems. | Drug delivery, nanotechnology. |

| Cross-Coupling Reactions | Functionalization through reactions like Suzuki-Miyaura coupling. mdpi.com | Creation of π-conjugated systems for electronic materials. mdpi.com |

Directions for Enhanced Theoretical and Computational Investigations

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, guiding experimental efforts. For this compound, theoretical studies could provide valuable insights:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties (NMR, IR, UV-Vis) of the molecule. mdpi.comresearchgate.net This information is crucial for understanding its reactivity and potential applications in electronic materials. mdpi.com

Molecular Docking: If the compound is investigated for potential biological activity, molecular docking simulations can be used to predict its binding affinity and mode of interaction with specific protein targets. This can help in identifying potential therapeutic applications and in the design of more potent analogs.

Reaction Mechanism Studies: Computational modeling can be employed to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and improve yields. For instance, understanding the transition states and intermediates in a novel cyclization reaction can guide the design of more efficient catalysts.

Table 3 outlines key areas for theoretical and computational investigations.

Table 3: Directions for Theoretical and Computational Investigations

| Investigation Area | Methodologies | Insights Gained |

|---|---|---|

| Electronic Properties | Density Functional Theory (DFT) | HOMO-LUMO gap, charge distribution, spectroscopic prediction. mdpi.comresearchgate.net |

| Biological Activity | Molecular Docking | Prediction of binding to biological targets. |

| Reaction Mechanisms | Transition State Theory | Optimization of synthetic routes and catalyst design. |

| Structure-Property Relationships | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Correlation of molecular structure with physical, chemical, or biological properties. |

Q & A

Q. What are the optimized synthetic routes for 3-Ethyl-6-methylpyridazin-4-amine?

- Methodological Answer : The synthesis of pyridazine derivatives typically involves refluxing precursors with reagents in ethanol under controlled conditions. For example, morpholine and formaldehyde can be used in a Mannich-type reaction to introduce amine functionalities, followed by solvent removal under reduced pressure and crystallization from ethanol for purification . Ethyl aroylacetates, commercially available or synthesized via known procedures, may serve as key intermediates for constructing the pyridazine core . Reaction optimization should focus on temperature control (e.g., 10-hour reflux) and stoichiometric ratios (e.g., 1:1:2 molar ratios of substrate, morpholine, and formaldehyde) to maximize yields .

Q. How can researchers confirm the structure and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of NMR and NMR spectroscopy to verify substituent positions and bonding patterns. Elemental analysis (C, H, N) should match theoretical values within ±0.4% to confirm purity . For example, derivatives with methyl and ethyl groups typically show distinct singlet peaks in the NMR spectrum for methyl protons (δ 2.3–2.5 ppm) and triplet/multiplet patterns for ethyl groups (δ 1.1–1.3 ppm for CH, δ 2.5–3.0 ppm for CH) . Mass spectrometry (MS) and high-resolution MS (HRMS) can further validate molecular weight and fragmentation patterns.

Q. What are the recommended storage conditions for this compound to ensure stability?

- Methodological Answer : Pyridazine amines are hygroscopic and sensitive to oxidation. Store the compound in airtight containers under inert gas (e.g., argon or nitrogen) at –20°C. Avoid exposure to moisture and light, as these can accelerate decomposition. Pre-experiment handling should involve gloveboxes or desiccators to maintain stability .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological potential of this compound?

- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes relevant to the compound’s structural analogs. For example, pyridazinone derivatives have shown antiplatelet and cardioactive effects, suggesting assays like platelet aggregation inhibition or cardiac ion channel modulation . Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., replacing ethyl with bulkier groups) and compare bioactivity using dose-response curves (IC/EC values) .

Q. How should researchers address contradictions in reported biological activity data for pyridazine derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning, assay conditions, or cell lines. For example, a trifluoromethyl group at the 4-position may enhance binding affinity in one system but reduce solubility in another. To resolve contradictions:

- Replicate experiments under standardized conditions (e.g., pH, temperature, solvent).

- Perform molecular dynamics simulations to assess binding pocket interactions.

- Use meta-analysis to identify trends across studies, focusing on substituent electronic effects (e.g., electron-withdrawing groups vs. electron-donating groups) .

Q. What computational approaches can predict the biological activity of this compound derivatives?

- Methodological Answer : Employ 3D quantitative structure-activity relationship (3D-QSAR) models to correlate substituent spatial arrangements with activity. For example, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can map electrostatic and steric fields to predict IC values . Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., monoamine oxidases) can identify binding poses and key residues (e.g., Tyr 435 in MAO-B) for rational design .

Q. How can regioselectivity challenges be addressed during the synthesis of this compound analogs?

- Methodological Answer : Regioselectivity in pyridazine functionalization depends on directing groups and reaction conditions. For example:

- Use protecting groups (e.g., Boc for amines) to block undesired positions during electrophilic substitution.

- Employ catalysts like Pd(OAc) for Suzuki-Miyaura coupling to target specific carbon sites .

- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) to favor desired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.